molecular formula C18H20ClN3O2 B2668765 4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 2034620-97-6

4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

Cat. No. B2668765
CAS RN: 2034620-97-6
M. Wt: 345.83
InChI Key: KSUDHGPTKOAGCP-UHFFFAOYSA-N
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Description

4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor that targets the dopamine D2 receptor. This compound has been studied for its potential use in treating various neurological disorders, including schizophrenia and addiction.

Scientific Research Applications

Synthesis Methodologies

  • Research on compounds with structural similarities often focuses on synthesizing novel heterocyclic compounds, which can serve as precursors or active agents in pharmaceuticals. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles involves complex chemical reactions indicative of the intricate methods used to create structurally related molecules (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Biological Activities and Applications

  • Certain compounds closely related to the chemical structure have been investigated for their potential therapeutic applications, such as inhibitors of specific proteins or enzymes, which could contribute to treatments for diseases like cancer or neurological disorders. For instance, the identification of specific piperidine derivatives as potent and orally available inhibitors for glycine transporter 1 highlights the potential for such compounds in modulating neurotransmitter activity (Yamamoto et al., 2016).

Molecular Structure Analysis

  • Understanding the molecular structure and crystal formation of related compounds aids in the exploration of their physical properties, interaction capabilities, and potential drug formulation strategies. The detailed analysis of crystal and molecular structures provides foundational knowledge for designing molecules with desired characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).

properties

IUPAC Name

4-(3-chloropyridin-4-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-3-2-4-14(11-13)21-18(23)22-9-6-15(7-10-22)24-17-5-8-20-12-16(17)19/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDHGPTKOAGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

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